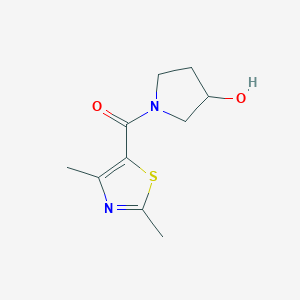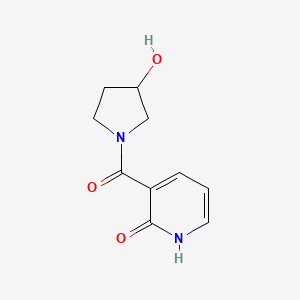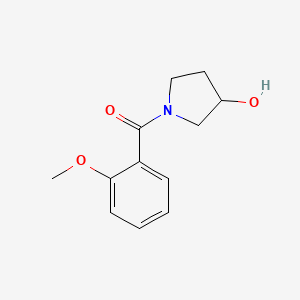
2-Chlor-4-Cyclohexylthiazol
Übersicht
Beschreibung
2-Chloro-4-cyclohexyl-1,3-thiazole is a heterocyclic organic compound with the molecular formula C9H12ClNS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyclohexyl-1,3-thiazole has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its derivatives have been studied for their potential neuroprotective and anti-inflammatory effects.
Wirkmechanismus
Target of Action
2-Chloro-4-cyclohexylthiazole, like other thiazole derivatives, has been found to have diverse biological activities Thiazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the target’s function, thereby exerting the compound’s biological effects.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antioxidant properties, suggesting they may influence pathways related to oxidative stress .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that 2-Chloro-4-cyclohexylthiazole may have similar impacts on a molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of thiazole derivatives .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-cyclohexylthiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . The interactions of 2-Chloro-4-cyclohexylthiazole with biomolecules are primarily mediated through its thiazole ring, which can form hydrogen bonds and other non-covalent interactions with target proteins. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of 2-Chloro-4-cyclohexylthiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-4-cyclohexylthiazole can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it has been observed to inhibit the proliferation of certain bacterial and fungal cells by disrupting their cell membrane integrity and interfering with essential metabolic processes .
Molecular Mechanism
At the molecular level, 2-Chloro-4-cyclohexylthiazole exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For example, 2-Chloro-4-cyclohexylthiazole has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-cyclohexylthiazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2-Chloro-4-cyclohexylthiazole, resulting in the formation of degradation products that may have different biological activities . Long-term studies have shown that continuous exposure to 2-Chloro-4-cyclohexylthiazole can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-cyclohexylthiazole vary with different dosages in animal models. At low doses, the compound has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 2-Chloro-4-cyclohexylthiazole can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
2-Chloro-4-cyclohexylthiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The metabolic flux of 2-Chloro-4-cyclohexylthiazole can be influenced by factors such as enzyme induction or inhibition, which can alter the levels of the parent compound and its metabolites in the body .
Transport and Distribution
The transport and distribution of 2-Chloro-4-cyclohexylthiazole within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-Chloro-4-cyclohexylthiazole can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of 2-Chloro-4-cyclohexylthiazole in specific tissues can be influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 2-Chloro-4-cyclohexylthiazole is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 2-Chloro-4-cyclohexylthiazole to specific organelles is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . For instance, the presence of a nuclear localization signal can facilitate the transport of 2-Chloro-4-cyclohexylthiazole into the nucleus, where it can interact with transcription factors and modulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclohexyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-haloketones under acidic conditions. For instance, the reaction between cyclohexylthioamide and 2-chloroacetophenone in the presence of a strong acid like hydrochloric acid can yield 2-Chloro-4-cyclohexyl-1,3-thiazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-cyclohexyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-azido-4-cyclohexyl-1,3-thiazole or 2-thiocyanato-4-cyclohexyl-1,3-thiazole.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methyl-1,3-thiazole: Similar in structure but with a methyl group instead of a cyclohexyl group.
2-Amino-4-cyclohexyl-1,3-thiazole: Contains an amino group instead of a chlorine atom.
4-Cyclohexyl-1,3-thiazole: Lacks the chlorine atom, which affects its reactivity and applications.
Uniqueness: 2-Chloro-4-cyclohexyl-1,3-thiazole is unique due to the presence of both a chlorine atom and a cyclohexyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Eigenschaften
IUPAC Name |
2-chloro-4-cyclohexyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTJWPRSJRWRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)
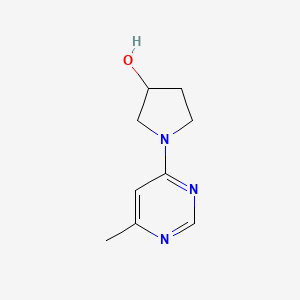
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)
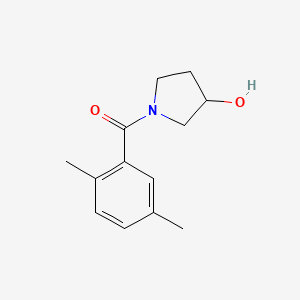
![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)
